molecular formula C24H15F6N3 B13653508 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline

Cat. No.: B13653508
M. Wt: 459.4 g/mol
InChI Key: KGGDTRCQYRHSIP-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline is a complex organic compound characterized by multiple fluorine and amino groups attached to a phenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The use of catalysts and specific reaction pathways can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent marker due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers with unique thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorophenol
  • 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorobenzene

Uniqueness

Compared to similar compounds, 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline stands out due to its specific arrangement of fluorine and amino groups, which confer unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

Molecular Formula

C24H15F6N3

Molecular Weight

459.4 g/mol

IUPAC Name

4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline

InChI

InChI=1S/C24H15F6N3/c25-16-4-13(5-17(26)22(16)31)10-1-11(14-6-18(27)23(32)19(28)7-14)3-12(2-10)15-8-20(29)24(33)21(30)9-15/h1-9H,31-33H2

InChI Key

KGGDTRCQYRHSIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=C(C(=C2)F)N)F)C3=CC(=C(C(=C3)F)N)F)C4=CC(=C(C(=C4)F)N)F

Origin of Product

United States

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